(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYOCBARUBWAHD-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C#N)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107840-43-7 | |
| Record name | 3-amino-3-(4-chlorophenyl)prop-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional features of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile with analogous compounds:
Key Comparative Insights
Substituent Effects on Bioactivity
- Chlorophenyl vs. Dichlorophenyl: In cinnamanilide derivatives, 3,4-dichlorophenyl analogues exhibit broader antiplasmodial activity compared to mono-chlorinated counterparts due to increased lipophilicity and target affinity . The target compound’s single 4-ClPh group may reduce potency but improve solubility.
Stereochemical and Electronic Considerations
- E/Z Isomerism: The E-configuration in the target compound minimizes steric hindrance between substituents, unlike the Z-isomer in CAS 104089-72-7, where proximity of 4-ClPh and 3-NO₂Ph groups may hinder reactivity .
- Electrophilic Reactivity: Analogues like CCG-63802 and CCG-63808 leverage the α,β-unsaturated nitrile group as a Michael acceptor for covalent inhibition of RGS proteins. The target compound’s amino group may attenuate this reactivity, reducing off-target effects .
Physicochemical Properties
- Lipophilicity : Dichlorinated derivatives (e.g., CAS 338403-12-6) exhibit higher logP values than the target compound, favoring membrane permeability but risking toxicity .
- Solubility : Thiophene-containing analogues (e.g., CAS 477851-21-1) may demonstrate improved aqueous solubility due to sulfur’s polarizability .
Biological Activity
(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, an organic compound with significant biological activity, has garnered attention for its potential applications in medicinal chemistry. This compound is characterized by its unique structural properties, which include a prop-2-enenitrile backbone and a para-chlorophenyl group. Its molecular formula is C10H10ClN, and it is primarily studied for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cellular processes critical for pathogen survival, possibly through enzyme inhibition or interference with nucleic acid synthesis.
Anticancer Potential
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. Specific pathways affected include those related to cell cycle regulation and apoptosis, although detailed mechanisms remain to be fully elucidated.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the inhibition of key enzymes involved in metabolic processes or the modulation of receptor activity. The exact molecular targets are still under investigation, but they are likely related to pathways involved in inflammation and cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound may trigger programmed cell death pathways.
Data Tables
| Biological Activity | Effect | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of S. aureus growth | 50 | |
| Antimicrobial | Inhibition of E. coli growth | 50 | |
| Anticancer | Decrease in breast cancer cell viability | 20 - 30 |
Applications in Medicine
Due to its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity. Ongoing research aims to elucidate its pharmacokinetic properties and optimize its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile?
- Methodological Answer : The compound can be synthesized via a base-catalyzed condensation reaction between 4-chlorobenzaldehyde and malononitrile, followed by amination. Ethanol or methanol is typically used as the solvent under reflux conditions (60–80°C). Ammonia or primary amines serve as the amino source. Yield optimization requires strict control of reaction time (4–6 hours) and stoichiometric ratios (1:1.2 aldehyde to malononitrile) .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- NMR : The (E)-configuration of the double bond is confirmed by coupling constants (J = 12–16 Hz for trans protons in H NMR). The nitrile group appears as a sharp singlet at ~2200 cm in IR.
- Mass Spectrometry : Molecular ion peaks ([M+H]) are observed at m/z consistent with the molecular formula CHClN.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software (via OLEX2 interface) confirms spatial arrangement. For example, related chlorophenyl analogs show C–Cl···π and π–π stacking interactions (3.5–3.8 Å distances) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) reveals moderate cytotoxicity (IC = 10–50 µM). Activity is attributed to the electron-withdrawing 4-chlorophenyl group enhancing electrophilicity, enabling interactions with cellular targets like kinases. Assays should include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap). The nitrile group lowers LUMO energy (~2.5 eV), favoring nucleophilic attack.
- AIM Analysis : Bond critical points (BCPs) reveal weak hydrogen bonds (e.g., N–H···N) with ρ(r) ≈ 0.02–0.03 a.u., critical for crystal packing .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time) or impurities. For validation:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl or trifluoromethyl derivatives). The 4-chlorophenyl group’s lipophilicity (ClogP ≈ 2.8) may enhance membrane permeability versus polar substituents .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
